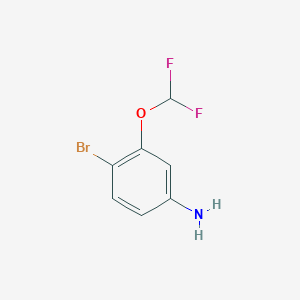

4-Bromo-3-(difluoromethoxy)aniline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-3-(difluoromethoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrF2NO/c8-5-2-1-4(11)3-6(5)12-7(9)10/h1-3,7H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDNMEBRTPBTYIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)OC(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrF2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70831282 | |

| Record name | 4-Bromo-3-(difluoromethoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70831282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87967-37-1 | |

| Record name | 4-Bromo-3-(difluoromethoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70831282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-3-(difluoromethoxy)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Bromo-3-(difluoromethoxy)aniline: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-3-(difluoromethoxy)aniline is a substituted aniline derivative of significant interest in medicinal chemistry and materials science. Its unique trifunctional substitution pattern, featuring a bromine atom, a difluoromethoxy group, and an amino group on a benzene ring, offers a versatile platform for the synthesis of complex molecular architectures. The presence of the difluoromethoxy (-OCF₂H) group, a bioisostere of hydroxyl, thiol, and other functional groups, can profoundly influence the physicochemical and pharmacological properties of a molecule. This guide provides a comprehensive overview of the known and extrapolated physical and chemical properties, synthetic strategies, reactivity, and potential applications of this compound, with a focus on its utility in drug discovery and development.

The incorporation of fluorinated motifs is a well-established strategy in modern drug design to modulate properties such as metabolic stability, lipophilicity, and binding affinity.[1] The difluoromethoxy group, in particular, is gaining prominence as a valuable substituent for these purposes.[1][2]

Physicochemical Properties

Detailed experimental data for this compound is not extensively reported in publicly available literature. However, its properties can be estimated based on its structure and data from analogous compounds.

| Property | Value (Predicted/Inferred) | Data Source/Analogy |

| Molecular Formula | C₇H₆BrF₂NO | - |

| Molecular Weight | 237.03 g/mol | - |

| Appearance | Likely a solid at room temperature | Analogy with similar bromo-anilines |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate) | General solubility of substituted anilines |

| pKa (of the conjugate acid) | Expected to be lower than aniline (pKa ~4.6) due to electron-withdrawing groups | Inductive effect of Br and OCF₂H |

Spectroscopic Characterization

¹H NMR:

-

Aromatic protons would appear as a complex multiplet pattern in the aromatic region (approx. 6.5-7.5 ppm).

-

The amine (-NH₂) protons would appear as a broad singlet, with its chemical shift dependent on the solvent and concentration.

-

A characteristic triplet for the -OCF₂H proton would be observed further downfield, likely in the range of 6.0-7.0 ppm, with coupling to the two fluorine atoms.

¹³C NMR:

-

Aromatic carbons would resonate in the typical range of 110-150 ppm.

-

The carbon of the difluoromethoxy group (-C F₂H) would show a triplet due to coupling with the two fluorine atoms.

¹⁹F NMR:

-

A doublet corresponding to the two equivalent fluorine atoms of the -OF ₂H group would be observed, with coupling to the proton.

Mass Spectrometry:

-

The mass spectrum would exhibit a characteristic isotopic pattern for a monobrominated compound (M and M+2 peaks of nearly equal intensity). Predicted m/z values for various adducts are available.

Synthesis and Reactivity

A plausible synthetic route to this compound can be conceptualized based on established organic chemistry transformations.

Proposed Synthetic Pathway

A logical approach would involve the difluoromethoxylation of a substituted phenol, followed by nitration and subsequent reduction of the nitro group.

Caption: Proposed synthetic workflow for this compound.

Causality behind Experimental Choices:

-

Difluoromethoxylation First: Introducing the difluoromethoxy group early on is strategic. The hydroxyl group of the starting phenol is a strong activating group, facilitating the O-alkylation.

-

Nitration: The subsequent nitration step is directed by the existing substituents. The difluoromethoxy group is ortho, para-directing, and the bromine is also an ortho, para-director. The regioselectivity of this step would need careful optimization to achieve the desired 4-nitro isomer.

-

Reduction: The final step involves the reduction of the nitro group to an amine, a standard and high-yielding transformation in organic synthesis. Common methods include catalytic hydrogenation or the use of metals in acidic media.

Reactivity of the Aniline Moiety

The amino group of this compound is expected to undergo typical reactions of aromatic amines, providing a handle for further derivatization.

Caption: Key derivatization reactions of the amino group.

These derivatization reactions are crucial for incorporating the 4-bromo-3-(difluoromethoxy)phenyl scaffold into larger molecules, such as potential drug candidates.[3] For instance, acylation and sulfonylation are common methods to generate libraries of compounds for structure-activity relationship (SAR) studies.

Applications in Drug Discovery and Medicinal Chemistry

The structural motifs present in this compound are highly relevant to modern drug discovery.

-

The Difluoromethoxy Group as a Bioisostere: As mentioned, the -OCF₂H group can mimic other functional groups, potentially improving pharmacokinetic properties like metabolic stability and cell permeability.[1]

-

Scaffold for Kinase Inhibitors: The aniline core is a common feature in many kinase inhibitors, which are a major class of oncology drugs. The substituents on the ring can be tailored to achieve specific binding interactions within the kinase active site.

-

Versatility in Chemical Synthesis: The bromine atom provides a site for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of diverse aryl or alkyl groups. The amino group, as discussed, can be readily derivatized. This multi-functional nature makes it a valuable building block for combinatorial chemistry and the synthesis of compound libraries.

Experimental Protocols (Exemplary, based on analogous compounds)

The following are generalized protocols for reactions that would likely be applicable to this compound, based on procedures for similar compounds.[3][4]

Protocol 1: N-Acylation of this compound

Objective: To synthesize the corresponding acetamide, a common derivative for protecting the amine or for SAR studies.

Materials:

-

This compound

-

Acetyl chloride or Acetic anhydride

-

A suitable base (e.g., triethylamine or pyridine)

-

Anhydrous solvent (e.g., dichloromethane (DCM) or tetrahydrofuran (THF))

-

Standard laboratory glassware

Procedure:

-

Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C using an ice bath.

-

Add the base (e.g., triethylamine, 1.2 eq) dropwise to the stirred solution.

-

Slowly add acetyl chloride (1.1 eq) dropwise, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization or column chromatography.

Self-Validation: The identity and purity of the product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: Suzuki Cross-Coupling of this compound

Objective: To replace the bromine atom with an aryl or heteroaryl group.

Materials:

-

This compound

-

An appropriate boronic acid (1.1 eq)

-

A palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

-

A base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq)

-

A suitable solvent system (e.g., 1,4-dioxane/water or toluene/ethanol/water)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

To a Schlenk flask, add this compound (1.0 eq), the boronic acid (1.1 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

-

Add the degassed solvent system via syringe.

-

Heat the reaction mixture to the appropriate temperature (typically 80-100 °C) and stir for 4-16 hours, monitoring by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography.

Self-Validation: Confirmation of the product structure and purity should be performed using NMR and Mass Spectrometry.

Safety and Handling

Based on the GHS classifications of analogous compounds such as 4-(Difluoromethoxy)aniline and 4-Bromo-3-(trifluoromethyl)aniline, this compound should be handled with care.[5][6] It is likely to be:

-

Harmful if swallowed, in contact with skin, or if inhaled.

-

A cause of skin and serious eye irritation.

-

Potentially causing respiratory irritation.

Recommended Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes.

Conclusion

This compound is a promising building block for the synthesis of novel compounds with potential applications in drug discovery and materials science. While detailed experimental data for this specific molecule is limited, its chemical behavior and properties can be reasonably inferred from its constituent functional groups and data on analogous structures. The synthetic and derivatization protocols outlined in this guide, based on established chemical principles, provide a solid foundation for researchers to utilize this versatile compound in their work. As with any chemical, proper safety precautions should be strictly followed during handling and experimentation.

References

-

Difluoroalkylation of Anilines via Photoinduced Methods - PMC - NIH. (2023). National Center for Biotechnology Information. [Link]

-

4-(Difluoromethoxy)aniline | C7H7F2NO | CID 737363 - PubChem. PubChem. [Link]

- CN103819349A - Preparation method of 4-(difluoromethoxy)aniline - Google Patents.

- US6388135B1 - Preparation of 4-bromoaniline derivatives - Google Patents.

-

4-Bromo-3-(trifluoromethyl)aniline | C7H5BrF3N | CID 67852 - PubChem. PubChem. [Link]

-

4-Bromo-3,5-difluoroaniline | C6H4BrF2N | CID 2736260 - PubChem. PubChem. [Link]

-

Difluoroalkylation of Anilines via Photoinduced Methods | The Journal of Organic Chemistry. ACS Publications. [Link]

-

Facile Entry to Pharmaceutically Important 3-Difluoromethyl-quinoxalin-2-ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-ones - MDPI. MDPI. [Link]

-

Visible light-catalyzed fluoroalkylation reactions of free aniline derivatives - CONICET. CONICET. [Link]

-

Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC - NIH. National Center for Biotechnology Information. [Link]

Sources

- 1. Difluoroalkylation of Anilines via Photoinduced Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 4-Bromo-3-(trifluoromethyl)aniline synthesis - chemicalbook [chemicalbook.com]

- 5. 4-(Difluoromethoxy)aniline | C7H7F2NO | CID 737363 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-Bromo-3-(trifluoromethyl)aniline | C7H5BrF3N | CID 67852 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to 4-Bromo-3-(difluoromethoxy)aniline: A Versatile Fluorinated Building Block in Modern Drug Discovery

Introduction: The Strategic Role of Fluorine in Medicinal Chemistry

In the landscape of modern drug discovery and development, the strategic incorporation of fluorine into molecular scaffolds has become an indispensable tool for medicinal chemists. The unique physicochemical properties imparted by fluorine and fluorine-containing moieties can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. Among the various fluorinated groups, the difluoromethoxy (-OCHF₂) group has garnered significant attention as a bioisostere for hydroxyl, thiol, or even amine functionalities. Its ability to act as a hydrogen bond donor, coupled with its moderate lipophilicity and enhanced metabolic stability, makes it a valuable substituent for optimizing lead compounds. This guide provides a comprehensive technical overview of 4-Bromo-3-(difluoromethoxy)aniline, a key intermediate that combines the synthetic versatility of a bromoaniline core with the advantageous properties of the difluoromethoxy group.

This document is intended for researchers, scientists, and drug development professionals, offering insights into the synthesis, properties, and potential applications of this important building block.

Core Compound Identification and Physicochemical Properties

Chemical Identity and Structure

Compound Name: this compound

While a definitive CAS number for this compound is not consistently reported in major chemical databases, it is crucial to distinguish it from its close structural analog, 4-Bromo-3-(difluoromethyl)aniline (CAS No. 1261760-16-0). The presence of an oxygen atom in the difluoromethoxy group significantly alters the electronic and conformational properties of the molecule.

The structural identity of this compound is well-defined in the PubChem database under Compound Identification number (CID) 71411683.[1]

Molecular Formula: C₇H₆BrF₂NO[1]

Chemical Structure:

Caption: 2D structure of this compound.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below. These values are primarily sourced from computational predictions available in public databases and provide a valuable starting point for experimental design.

| Property | Value | Source |

| Molecular Weight | 238.03 g/mol | PubChem |

| Monoisotopic Mass | 236.96008 Da | [1] |

| XLogP3 (Predicted) | 2.9 | [1] |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 3 | PubChem |

| Rotatable Bond Count | 2 | PubChem |

| Topological Polar Surface Area | 35.3 Ų | PubChem |

Synthesis and Reaction Mechanisms

Proposed Synthetic Pathway

A logical and experimentally sound approach to the synthesis of this compound would proceed as follows:

Sources

Spectral data for "4-Bromo-3-(difluoromethoxy)aniline" (NMR, IR, MS)

An In-Depth Technical Guide to the Spectral Characterization of 4-Bromo-3-(difluoromethoxy)aniline

Authored by: A Senior Application Scientist

Introduction: The Structural Elucidation of a Novel Fluorinated Aniline Derivative

In the landscape of modern drug discovery and materials science, fluorinated organic molecules have garnered significant attention due to their unique physicochemical properties, which can profoundly influence biological activity, metabolic stability, and material characteristics. This compound is a substituted aniline derivative that incorporates both a bromine atom and a difluoromethoxy group. These functionalities make it a valuable building block in medicinal chemistry for the synthesis of bioactive compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful technique for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For this compound, both ¹H and ¹³C NMR would be crucial for unambiguous structure confirmation.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum will reveal the number of different types of protons, their chemical environments, and their proximity to neighboring protons. The aromatic region is expected to show a complex splitting pattern due to the substitution pattern. The difluoromethoxy group will present a characteristic triplet, and the amine protons will likely appear as a broad singlet.

| Predicted ¹H NMR Data | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| Aromatic Protons | ~7.3 - 6.6 | m | - | Ar-H |

| Difluoromethoxy Proton | ~6.5 | t | ~74 | -OCH F₂ |

| Amine Protons | ~3.8 | br s | - | -NH ₂ |

Predicted data is based on analysis of similar compounds such as 4-bromoaniline and 3-(difluoromethoxy)aniline.[1][2][3]

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. A key feature will be the carbon of the difluoromethoxy group, which will appear as a triplet due to coupling with the two fluorine atoms.

| Predicted ¹³C NMR Data | Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Assignment |

| Aromatic Carbons | ~150 - 110 | - | Ar-C |

| Difluoromethoxy Carbon | ~116 | t | -OC HF₂ |

| C-Br | ~110 | - | C -Br |

| C-N | ~148 | - | C -NH₂ |

| C-O | ~150 | - | C -O |

Predicted data is based on analysis of similar compounds and general ¹³C NMR principles.[4][5]

Experimental Protocol for NMR Spectroscopy

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra of this compound.

Materials:

-

This compound sample (~5-10 mg for ¹H, ~20-30 mg for ¹³C)

-

Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)

-

NMR tube (5 mm)

-

NMR spectrometer (e.g., 300 MHz or higher)

Procedure:

-

Sample Preparation: Accurately weigh the sample and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial. Transfer the solution to the NMR tube.

-

Instrument Setup: Insert the NMR tube into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

-

¹H NMR Acquisition:

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

-

Use a standard pulse sequence (e.g., zg30).

-

Set the number of scans (e.g., 8-16) to achieve an adequate signal-to-noise ratio.

-

Acquire the spectrum.

-

-

¹³C NMR Acquisition:

-

Switch the probe to the ¹³C channel.

-

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-160 ppm).

-

Use a proton-decoupled pulse sequence (e.g., zgpg30) to obtain singlets for all carbon signals.

-

A larger number of scans will be required (e.g., 1024 or more) due to the lower natural abundance of ¹³C.[6]

-

-

Data Processing: Apply Fourier transformation to the acquired free induction decays (FIDs). Phase the spectra and perform baseline correction. Calibrate the chemical shift scale using the residual solvent peak as a reference.

NMR Workflow

Caption: ATR-FTIR Data Acquisition and Analysis Workflow.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Predicted Mass Spectral Data

For this compound, the mass spectrum is expected to show a prominent molecular ion peak (M⁺). A key feature will be the isotopic pattern of the molecular ion, which will show two peaks of nearly equal intensity (M⁺ and M+2⁺) due to the natural abundance of the bromine isotopes (⁷⁹Br and ⁸¹Br).

| Predicted Mass Spectral Data | m/z | Identity | Notes |

| Molecular Ion | 253/255 | [C₇H₆BrF₂NO]⁺ | Isotopic pattern for one Br atom |

| Fragment 1 | 234/236 | [M - F]⁺ | Loss of a fluorine atom |

| Fragment 2 | 202/204 | [M - CHF₂]⁺ | Loss of the difluoromethyl radical |

| Fragment 3 | 172/174 | [M - OCHF₂]⁺ | Loss of the difluoromethoxy radical |

| Fragment 4 | 93 | [C₆H₅O]⁺ | Further fragmentation |

Predicted data is based on the molecular formula and common fragmentation pathways for aromatic compounds. [7][8]

Experimental Protocol for Electron Ionization (EI)-Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Materials:

-

This compound sample

-

Volatile solvent (e.g., methanol or dichloromethane)

-

Gas chromatograph-mass spectrometer (GC-MS) or a direct insertion probe MS system

Procedure:

-

Sample Introduction:

-

GC-MS: Prepare a dilute solution of the sample in a volatile solvent. Inject a small volume (e.g., 1 µL) into the GC, which separates the compound before it enters the mass spectrometer.

-

Direct Insertion Probe: Place a small amount of the sample in a capillary tube and insert it into the ion source.

-

-

Ionization: The sample is vaporized and then bombarded with high-energy electrons (typically 70 eV) in the ion source, causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

-

Data Analysis: Identify the molecular ion peak and analyze the isotopic pattern. Propose structures for the major fragment ions to support the proposed molecular structure.

Predicted Mass Spectrometry Fragmentation Pathway

Caption: Predicted EI-MS Fragmentation Pathway.

Conclusion

The comprehensive spectral analysis of this compound through NMR, IR, and MS provides a self-validating system for its structural confirmation. The predicted ¹H and ¹³C NMR spectra would confirm the connectivity of the atoms and the specific substitution pattern on the aromatic ring. The IR spectrum would verify the presence of key functional groups, including the primary amine and the difluoromethoxy moiety. Finally, mass spectrometry would confirm the molecular weight and provide further structural evidence through the characteristic bromine isotopic pattern and predictable fragmentation. Together, these techniques offer a robust analytical workflow for researchers, scientists, and drug development professionals to ensure the identity and purity of this valuable chemical intermediate.

References

-

PubChem. 4-(Difluoromethoxy)aniline. [Link]

-

The Royal Society of Chemistry. First application of Core-Shell Ag@Ni magnetic nanocatalyst for transfer hydrogenation reactions of aromatic nitro and carbonyl compound. [Link]

-

MassBank. 4-BROMOANILINE; EI-B; MS. [Link]

-

SpectraBase. 3-(Difluoromethoxy)aniline. [Link]

-

PubChem. 4-Bromo-3,5-difluoroaniline. [Link]

-

NIST WebBook. Benzenamine, 4-bromo-. [Link]

-

National Institutes of Health. Comprehensive Mass Spectrometry Workflows to Systematically Elucidate Transformation Processes of Organic Micropollutants: A Case Study on the Photodegradation of Four Pharmaceuticals. [Link]

-

PubMed. Spectroscopic investigation of 4-nitro-3-(trifluoromethyl)aniline, NBO analysis with 4-nitro-3-(trichloromethyl)aniline and 4-nitro-3-(tribromomethyl)aniline. [Link]

-

Thieme. 13C NMR Spectroscopy. [Link]

-

Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Information. [Link]

-

Harrick Scientific Products Inc. ATR SPECTROSCOPY IN THE UNDERGRADUATE CHEMISTRY LABORATORY. [Link]

-

HMDB. 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0246529). [Link]

-

AccelaChem. 1261760-16-0,4-Bromo-3-(difluoromethyl)aniline. [Link]

-

ResearchGate. EI mass spectra of the TFA derivative of MA and their probable fragmentation pathway. [Link]

-

New Journal of Chemistry Supporting Information. [Link]

Sources

Solubility and stability of "4-Bromo-3-(difluoromethoxy)aniline"

An In-depth Technical Guide to the Solubility and Stability of 4-Bromo-3-(difluoromethoxy)aniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a substituted aniline derivative that serves as a valuable building block in modern medicinal and agrochemical research. Its unique structural combination—a reactive aniline core, a bromine atom providing a handle for cross-coupling reactions, and a difluoromethoxy group to modulate lipophilicity and metabolic stability—makes it a compound of significant interest. For scientists engaged in drug discovery and development, a thorough understanding of this intermediate's physicochemical properties is not merely academic; it is a prerequisite for efficient process development, formulation design, and regulatory compliance.

This guide provides a comprehensive technical overview of the solubility and stability of this compound. Moving beyond a simple data sheet, this document offers field-proven insights and robust experimental protocols, empowering researchers to confidently handle, analyze, and utilize this versatile compound. The methodologies described are designed to be self-validating, ensuring the generation of reliable and reproducible data critical for advancing research programs.

Physicochemical Profile

The fundamental physicochemical properties of a compound govern its behavior in both chemical reactions and biological systems. The properties of this compound, summarized below, suggest a compound with moderate lipophilicity and a crystalline solid nature at ambient temperatures.

| Property | Value | Source |

| Molecular Formula | C₇H₆BrF₂NO | [1] |

| Molecular Weight | 238.03 g/mol | [1] |

| Appearance | Solid (predicted) | General chemical knowledge |

| Predicted XlogP | 2.9 | [1] |

| Monoisotopic Mass | 236.96008 Da | [1] |

| CAS Number | 714116-83-9 | [1] |

The predicted XlogP value of 2.9 indicates a significant degree of lipophilicity, suggesting that solubility will be favored in organic solvents over aqueous media. The presence of the amine group, however, provides a site for protonation, which can be exploited to enhance aqueous solubility under acidic conditions.

Solubility Characteristics

Quantitative solubility data for this compound is not extensively documented in public literature. However, its structural features provide a strong basis for predicting its solubility profile. The aromatic ring and bromine atom contribute to its nonpolar character, while the aniline and difluoromethoxy groups add a degree of polarity.

Predicted Solubility Profile:

-

High Solubility: Expected in polar aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), and Ethyl Acetate, which can effectively solvate the molecule.

-

Moderate to High Solubility: Expected in polar protic solvents such as Methanol and Ethanol, where hydrogen bonding with the amine group can occur.

-

Low Solubility: Expected in nonpolar solvents like Hexane and Toluene, where the polar functionalities of the molecule hinder dissolution.

-

Very Low Solubility: Expected in neutral aqueous media due to the compound's overall lipophilicity.

-

Enhanced Aqueous Solubility: Solubility in aqueous solutions is expected to increase significantly at low pH due to the protonation of the basic aniline group, forming a more soluble hydrochloride salt.[2]

Experimental Protocol for Quantitative Solubility Determination (Gravimetric Method)

To overcome the lack of public data, the following robust protocol allows for the precise determination of solubility in any solvent system. The gravimetric method is chosen for its reliability and directness, relying on the physical measurement of dissolved solute mass.

Causality in Protocol Design:

-

Excess Solute: Using an excess of the compound ensures that the solution reaches true saturation, a fundamental requirement for accurate solubility measurement.

-

Equilibration Time: A 24-72 hour equilibration period in a thermostatic shaker is critical to allow the system to reach thermodynamic equilibrium. Shaking ensures continuous interaction between the solute and solvent.

-

Temperature Control: Maintaining a constant temperature is paramount, as solubility is highly temperature-dependent.

-

Clarification: Centrifugation is a superior method to simple settling for removing undissolved solids, preventing particulate matter from artificially inflating the final mass measurement.

Step-by-Step Methodology:

-

Preparation: To a series of 20 mL glass vials, add a pre-weighed excess amount (e.g., ~100 mg) of this compound.

-

Solvent Addition: Accurately dispense a known volume (e.g., 5.0 mL) of the desired test solvent into each vial.

-

Equilibration: Seal the vials tightly and place them in a thermostatic shaker set to the desired temperature (e.g., 25 °C). Shake the vials for 48 hours to ensure saturation is reached.

-

Phase Separation: After equilibration, centrifuge the vials at 5000 rpm for 15 minutes at the same temperature to pellet the excess, undissolved solid.

-

Sample Collection: Carefully withdraw a precise aliquot (e.g., 2.0 mL) from the clear supernatant of each vial, taking care not to disturb the solid pellet.

-

Solvent Evaporation: Transfer the aliquot to a pre-weighed, dry vial. Evaporate the solvent completely under a stream of nitrogen or in a vacuum oven at a temperature that does not cause degradation of the compound.

-

Mass Determination: Once the solvent is fully removed, re-weigh the vial containing the dried solute.

-

Calculation: Calculate the solubility (in mg/mL) using the following formula: Solubility = (Mass of vial with solute - Mass of empty vial) / Volume of aliquot taken

Diagram: Workflow for Gravimetric Solubility Determination

Caption: Workflow for determining solubility via the gravimetric method.

Stability Profile and Degradation Pathways

Understanding the stability of this compound is crucial for defining appropriate storage conditions, predicting shelf-life, and identifying potential impurities that may arise during synthesis or formulation. The molecule's stability is dictated by its constituent functional groups.

Key Structural Liabilities:

-

Aniline Moiety: The primary amine is susceptible to oxidation, which can lead to the formation of colored impurities (often polymeric). This degradation is frequently catalyzed by light and air.[3]

-

Aromatic Ring System: While generally stable, the electron-donating nature of the amine group activates the ring, making it potentially susceptible to further electrophilic substitution or hydroxylation under specific oxidative conditions.

-

Carbon-Bromine Bond: This bond can undergo reductive dehalogenation in the presence of certain catalysts or reducing agents.

-

Difluoromethoxy Group: This group is generally robust and metabolically stable. However, it can be susceptible to cleavage under harsh acidic or basic hydrolytic conditions, though this typically requires more forcing conditions than degradation of the aniline moiety.

Experimental Protocol for Forced Degradation Study

A forced degradation study is an essential tool for identifying likely degradation products and developing stability-indicating analytical methods. This protocol exposes the compound to a range of stress conditions exceeding those expected during normal handling and storage.

Causality in Protocol Design:

-

Stress Conditions: The chosen conditions (acid, base, oxidation, heat, light) represent the most common degradation pathways for pharmaceutical compounds and are mandated by regulatory guidelines (e.g., ICH Q1A).

-

Analyte Concentration: A concentration of ~1 mg/mL is typically sufficient to allow for the detection of minor degradants by HPLC.

-

Time Points: Analyzing samples at multiple time points provides insight into the rate of degradation.

-

Control Sample: A control sample, protected from stress, is essential to differentiate between degradation and simple experimental variability.

-

HPLC-UV/MS Analysis: HPLC is the workhorse for stability testing, allowing for the separation and quantification of the parent compound and its degradants. Mass spectrometry (MS) is invaluable for the structural elucidation of unknown impurities.[4][5]

Step-by-Step Methodology:

-

Stock Solution: Prepare a stock solution of this compound at 1 mg/mL in a 50:50 acetonitrile:water mixture.

-

Stress Conditions: Aliquot the stock solution into separate vials for each stress condition:

-

Acid Hydrolysis: Add 1N HCl and heat at 60 °C.

-

Base Hydrolysis: Add 1N NaOH and keep at room temperature.

-

Oxidation: Add 3% H₂O₂ and keep at room temperature.

-

Thermal Stress: Heat a solution at 60 °C.

-

Photolytic Stress: Expose a solution to a calibrated light source (e.g., ICH-compliant photostability chamber).

-

Control: Keep one vial protected from light at room temperature.

-

-

Sampling: Withdraw samples from each vial at specified time points (e.g., 2, 8, 24, 48 hours). Neutralize the acid and base samples before analysis.

-

Analysis: Analyze all samples by a suitable stability-indicating HPLC-UV method. An LC-MS method can be used in parallel to obtain mass information on any observed degradants.

-

Data Evaluation: Compare the chromatograms of the stressed samples to the control. Calculate the percentage degradation and identify the retention times and mass-to-charge ratios of the major degradation products.

Diagram: Forced Degradation Experimental Workflow

Caption: Workflow for a forced degradation study.

Diagram: Potential Degradation Pathways

Caption: Potential degradation routes for the title compound.

Safe Handling and Storage

Given the toxicological profile of similar halogenated anilines, this compound should be handled with care.[6][7][8]

Personal Protective Equipment (PPE):

-

Hand Protection: Wear suitable chemical-resistant gloves.

-

Eye Protection: Use chemical safety goggles or a face shield.

-

Skin and Body Protection: Wear a lab coat and appropriate protective clothing.

-

Respiratory Protection: Handle only in a well-ventilated area or under a chemical fume hood.[9] If dusts are generated, a P3 or N95 respirator may be required.

Storage Recommendations: To ensure the long-term integrity of the compound, the following storage conditions are recommended:

-

Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidation.[3][9]

-

Conditions: Store in a cool, dry, and well-ventilated place.[6][8][9]

-

Light: Protect from light, as anilines can be light-sensitive.[3]

Conclusion

This compound is a compound with significant potential in synthetic chemistry, particularly for pharmaceutical and agrochemical applications. While publicly available data on its solubility and stability are sparse, its chemical structure provides a solid foundation for predicting its behavior. It is expected to be soluble in common organic solvents and exhibit limited stability when exposed to air and light due to the oxidative potential of the aniline moiety.

For any research or development program, these predictions must be confirmed with empirical data. The robust, self-validating protocols provided in this guide for solubility determination and forced degradation analysis offer a clear path for generating the high-quality data needed to make informed decisions. By combining predictive chemical knowledge with rigorous experimental verification, researchers can confidently and effectively utilize this compound in their synthetic endeavors.

References

-

4-BROMO ANILINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET. Techno PharmChem. [Link]

-

4-Bromo-3-(trifluoromethyl)aniline | C7H5BrF3N | CID 67852. PubChem. [Link]

-

4-BROMO ANILINE FOR SYNTHESIS MSDS CAS No. Loba Chemie. [Link]

-

(For Synthesis) (p-Bromoaniline) MSDS CAS. Oxford Lab Fine Chem LLP. [Link]

-

SAFETY DATA SHEET - 4-(Difluoromethoxy)aniline. Thermo Fisher Scientific. [Link]

-

This compound (C7H6BrF2NO). PubChemLite. [Link]

-

4-Bromo-3,5-difluoroaniline | C6H4BrF2N | CID 2736260. PubChem. [Link]

-

Solubility of 4-bromo aniline in solvents? Reddit. [Link]

-

4-(Difluoromethoxy)aniline | C7H7F2NO | CID 737363. PubChem. [Link]

Sources

- 1. PubChemLite - this compound (C7H6BrF2NO) [pubchemlite.lcsb.uni.lu]

- 2. reddit.com [reddit.com]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. technopharmchem.com [technopharmchem.com]

- 7. 4-Bromo-3-(trifluoromethyl)aniline | C7H5BrF3N | CID 67852 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. lobachemie.com [lobachemie.com]

- 9. fishersci.com [fishersci.com]

Synthesis of 4-Bromo-3-(difluoromethoxy)aniline: A Guide to Regioselective Bromination

An In-Depth Technical Guide for Drug Development Professionals

Abstract

This technical guide provides a comprehensive, in-depth protocol for the synthesis of 4-Bromo-3-(difluoromethoxy)aniline, a key building block in the development of novel pharmaceuticals and agrochemicals. The synthesis is achieved through the regioselective electrophilic bromination of the readily available precursor, 3-(difluoromethoxy)aniline. This document delves into the mechanistic principles governing the reaction's selectivity, offers a detailed, field-proven experimental protocol using N-Bromosuccinimide (NBS), and outlines essential safety, analytical, and purification methodologies. The provided workflow is designed for reproducibility and scalability, addressing the needs of researchers and chemical development professionals.

Introduction: Strategic Importance of Fluorinated Anilines

This compound is a strategically important intermediate in medicinal chemistry and materials science.[1] The presence of the difluoromethoxy (-OCHF₂) group is particularly valuable, as this moiety can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets by serving as a lipophilic hydrogen bond donor.[2] The bromine atom provides a versatile synthetic handle for subsequent cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the construction of complex molecular architectures.

The primary challenge in synthesizing this target is achieving precise regiocontrol during the electrophilic bromination of the 3-(difluoromethoxy)aniline starting material. This guide focuses on a robust and highly selective method utilizing N-Bromosuccinimide (NBS) as the brominating agent, a choice validated by extensive studies on analogous substrates.[3][4]

Mechanistic Rationale: Achieving High Regioselectivity

The success of this synthesis hinges on controlling the position of the incoming bromine electrophile on the aniline ring. The regiochemical outcome is dictated by the combined electronic and steric effects of the two existing substituents: the amino (-NH₂) group and the difluoromethoxy (-OCHF₂) group.

-

Directing Effects: The amino group is a powerful activating, ortho, para-director due to its ability to donate electron density into the aromatic ring via resonance. The difluoromethoxy group is generally considered deactivating due to the inductive effect of the fluorine atoms, yet it can also participate in resonance, directing ortho and para. In an electrophilic aromatic substitution, the strongly activating -NH₂ group's directing effect is dominant.

-

Steric Hindrance: With the powerful -NH₂ group directing to the ortho (C2, C6) and para (C4) positions, the selection between these sites becomes critical. The C2 position is sterically hindered by the adjacent -OCHF₂ group. The C6 position is less hindered but still subject to some steric influence from the amine. The C4 position, being para to the amine, is the most sterically accessible and electronically favorable site for substitution.

-

Role of N-Bromosuccinimide (NBS): NBS is a mild and efficient source of electrophilic bromine for activated aromatic compounds like anilines.[5][6] In a polar aprotic solvent such as N,N-Dimethylformamide (DMF), NBS provides a controlled release of the brominating species, which minimizes over-bromination and other side reactions.[7]

-

Solvent Influence: The polarity of the solvent plays a significant role in the regioselectivity of NBS-mediated bromination of anilines bearing electron-withdrawing groups.[8][9] Polar solvents like DMF can stabilize the charged intermediates (sigma complexes) formed during the reaction, enhancing the inherent electronic preference for para-substitution and leading to higher yields of the desired isomer.[8][9]

Caption: Electrophilic aromatic substitution mechanism for the bromination of 3-(difluoromethoxy)aniline.

Detailed Experimental Protocol

This protocol is adapted from highly successful methods reported for the synthesis of the analogous compound, 4-bromo-3-(trifluoromethyl)aniline.[4]

Materials and Reagents

| Reagent/Material | Grade | Supplier Example | Notes |

| 3-(Difluoromethoxy)aniline | ≥98% Purity | Commercial | Starting material. |

| N-Bromosuccinimide (NBS) | Reagent Grade, ≥99% | Commercial | Recrystallize if yellow/brown. |

| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Commercial | Essential to use a dry solvent. |

| Ethyl Acetate (EtOAc) | ACS Grade | Commercial | For extraction. |

| Brine (Saturated NaCl solution) | - | Lab Prepared | For washing. |

| Anhydrous Sodium Sulfate (Na₂SO₄) | Anhydrous Granular | Commercial | For drying the organic phase. |

| Round-bottom flask & Magnetic stirrer | - | Standard Labware | - |

| Addition Funnel | - | Standard Labware | For dropwise addition. |

Critical Safety Precautions

-

N-Bromosuccinimide (NBS): NBS is corrosive, a lachrymator, and harmful if swallowed.[10][11] It causes severe skin burns and eye damage.[10][12] Always handle NBS in a well-ventilated chemical fume hood.[13] Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical safety goggles, and nitrile gloves.[12][14]

-

N,N-Dimethylformamide (DMF): DMF is a skin and eye irritant and can be absorbed through the skin. Handle with care in a fume hood.

-

General Handling: Avoid inhalation of dust and vapors.[12] In case of accidental contact, immediately flush the affected area with copious amounts of water and seek medical attention.[10]

Step-by-Step Synthesis Procedure

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-(difluoromethoxy)aniline (1.0 eq.) in anhydrous N,N-Dimethylformamide (DMF).

-

Reagent Preparation: In a separate flask, prepare a solution of N-Bromosuccinimide (1.0 eq.) in anhydrous DMF.

-

Addition: Add the NBS solution dropwise to the stirred aniline solution at room temperature (20-25 °C).[4] An ice bath can be used to control any initial exotherm.

-

Reaction Monitoring: Allow the reaction mixture to stir at room temperature for approximately 3-4 hours.[4] Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[4]

-

Work-up - Quenching: Upon completion, dilute the reaction mixture with ethyl acetate.[4]

-

Work-up - Washing: Transfer the mixture to a separatory funnel and wash it twice with brine (saturated NaCl solution).[3] This removes the DMF and succinimide byproduct.

-

Drying and Concentration: Separate the organic layer and dry it over anhydrous sodium sulfate (Na₂SO₄).[4] Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The resulting solid can be purified further by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to yield the final product as a solid.[3]

Experimental Workflow Diagram

Caption: Experimental workflow for the synthesis of this compound.

Characterization and Purity Analysis

Ensuring the identity and purity of the final compound is critical. A combination of analytical techniques should be employed.

| Technique | Expected Outcome / Purpose |

| ¹H NMR | Confirmation of the substitution pattern. Expect to see distinct aromatic proton signals with coupling constants characteristic of a 1,2,4-trisubstituted benzene ring. |

| ¹⁹F NMR | A characteristic signal confirming the presence of the -OCHF₂ group. |

| LC-MS / GC-MS | Provides molecular weight confirmation (look for the characteristic isotopic pattern of bromine, M and M+2 peaks in an approximate 1:1 ratio) and assesses purity by identifying and quantifying any residual starting material or isomeric impurities.[15][16] |

| High-Performance Liquid Chromatography (HPLC) | A robust method for quantitative purity analysis, ideal for routine quality control.[15] |

| Melting Point | A sharp melting point range indicates high purity of the crystalline solid product. |

Conclusion

The regioselective synthesis of this compound from 3-(difluoromethoxy)aniline can be achieved with high efficiency and selectivity using N-Bromosuccinimide in DMF. The dominance of the para-directing amino group, combined with the steric hindrance at the ortho-positions, reliably directs the bromination to the desired C4 position. The protocol detailed in this guide is robust, scalable, and grounded in well-established chemical principles, providing a reliable pathway for producing this valuable synthetic intermediate for applications in drug discovery and beyond.

References

-

N-BROMOSUCCINIMIDE EXTRA PURE MSDS. (2016). Loba Chemie. [Link]

-

Bartoli, S., et al. (2009). Electrophilic Bromination of meta-Substituted Anilines with N-Bromosuccinimide: Regioselectivity and Solvent Effect. Synthesis, 2009(03), 463-467. [Link]

-

Electrophilic bromination of meta-substituted anilines with N-bromosuccinimide: Regioselectivity and solvent effect. (n.d.). Lookchem. [Link]

-

Chia, H. Y., et al. (2012). Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids. Beilstein Journal of Organic Chemistry, 8, 751–756. [Link]

-

Regio Selective Molecular Bromination Of Substituted Aniline. (n.d.). Quick Company. [Link]

-

Bromination - Common Conditions. (n.d.). Common Organic Chemistry. [Link]

-

Solid State Nuclear Bromination with N-Bromosuccinimide. Part 1. (2000). ResearchGate. [Link]

-

N-Bromosuccinimide. (n.d.). Wikipedia. [Link]

-

This compound. (n.d.). PubChem. [Link]

-

Wang, G., et al. (2020). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules, 25(21), 5173. [Link]

-

3-bromo-4-(difluoromethoxy)aniline. (n.d.). PubChem. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Bromination - Common Conditions [commonorganicchemistry.com]

- 6. How does NBS work in organic chemistry?_Chemicalbook [chemicalbook.com]

- 7. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]

- 8. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 9. lookchem.com [lookchem.com]

- 10. lobachemie.com [lobachemie.com]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 12. cdhfinechemical.com [cdhfinechemical.com]

- 13. chemscience.com [chemscience.com]

- 14. fishersci.dk [fishersci.dk]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to the Medicinal Chemistry Applications of 4-Bromo-3-(difluoromethoxy)aniline

Abstract

The strategic design of small molecule therapeutics hinges on the use of versatile chemical building blocks that impart favorable physicochemical and pharmacokinetic properties. 4-Bromo-3-(difluoromethoxy)aniline has emerged as a scaffold of significant interest, synergistically combining the synthetic utility of a bromoaniline core with the nuanced property-modulating effects of a difluoromethoxy group. This technical guide provides an in-depth analysis of this compound's potential applications in medicinal chemistry, exploring the rationale behind its use, detailing experimental protocols for its derivatization, and contextualizing its role in the development of next-generation therapeutics, particularly in the domain of kinase inhibition.

The Strategic Value of Fluorine in Drug Design: A Focus on the Difluoromethoxy Group

The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, modulate lipophilicity, and improve binding affinity.[1][2] The difluoromethoxy group (-OCF₂H) offers a unique and powerful alternative to more common substituents like the methoxy (-OCH₃) or trifluoromethoxy (-OCF₃) groups.[3]

1.1. Physicochemical Properties and Bioisosterism

The difluoromethoxy group's utility stems from its distinct combination of electronic and steric properties, which are often intermediate between its methoxy and trifluoromethoxy counterparts.[3] This allows for a finer degree of control in optimizing a molecule's characteristics.

-

Metabolic Stability: The strong carbon-fluorine bonds within the -OCF₂H group confer significant resistance to oxidative metabolism, particularly when compared to a methoxy group which is susceptible to O-demethylation.[3][4] This enhanced stability can lead to a longer drug half-life, reduced clearance, and a lower required therapeutic dose.[4]

-

Lipophilicity Modulation: The -OCF₂H group is considered a lipophilicity-enhancing moiety, though its effect is tunable.[5] This allows medicinal chemists to meticulously adjust a drug candidate's lipophilicity to optimize its absorption, distribution, metabolism, and excretion (ADME) profile.[4][6]

-

Unique Hydrogen Bonding Capability: Unlike the methoxy or trifluoromethoxy groups, the difluoromethoxy group can function as a hydrogen bond donor.[3][5] This introduces a novel interaction capability that can be exploited to enhance binding affinity and selectivity for a biological target. It is often considered a bioisostere for hydroxyl (-OH) and thiol (-SH) groups, but with improved metabolic stability.[3]

-

Bioisosteric Replacement: Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a cornerstone of drug optimization.[7][8] The -OCF₂H group serves as an effective bioisostere for the methoxy group, blocking common metabolic pathways, and for hydroxyl or amide groups, potentially improving cell permeability and metabolic resistance.[3][9]

| Functional Group | Hansch π Value (Lipophilicity) | Hydrogen Bond Capability | Metabolic Liability |

| Methoxy (-OCH₃) | ~ -0.02 | Acceptor | High (O-demethylation) |

| Difluoromethoxy (-OCF₂H) | ~ +0.45 | Acceptor & Donor | Low |

| Trifluoromethoxy (-OCF₃) | ~ +1.04 | Acceptor | Very Low |

Table 1: Comparative properties of the difluoromethoxy group and its common bioisosteres. The unique combination of moderate lipophilicity and hydrogen bond donor capability makes the -OCF₂H group a strategic choice for medicinal chemists.

The Bromoaniline Scaffold: A Versatile Synthetic Platform

The 4-bromoaniline portion of the molecule provides a robust and versatile foundation for synthetic elaboration. Bromoaniline derivatives are frequently used as intermediates in the chemical industry for preparing pharmaceuticals and crop protection agents.[10][11]

-

A Handle for Cross-Coupling: The bromine atom is an exceptionally useful synthetic "handle." It readily participates in a wide range of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions.[12][13] This allows for the efficient and modular introduction of diverse aryl, heteroaryl, and alkyl groups, enabling extensive exploration of the chemical space around the core scaffold to optimize biological activity.[12]

-

Privileged Structure in Kinase Inhibition: Substituted anilines are a common feature in many approved kinase inhibitors.[14] The aniline nitrogen and adjacent aromatic ring often form key hydrogen bonds and hydrophobic interactions within the ATP-binding site of kinases, particularly in the "hinge region" that is critical for inhibitor binding.[12] The bromoaniline scaffold is therefore a "privileged" structure for this important class of drug targets.

Synergistic Application: this compound in Kinase Inhibitor Design

The combination of the property-modulating -OCF₂H group and the synthetically versatile bromoaniline core makes this compound a highly valuable starting material for the discovery of novel kinase inhibitors.[15] Dysregulated kinase activity is a hallmark of many diseases, particularly cancer, making kinase inhibitors a major class of modern therapeutics.[15]

The design strategy involves using the aniline core to anchor the inhibitor in the kinase's hinge region, while leveraging the bromine atom as a point of diversification to achieve potency and selectivity. The difluoromethoxy group, positioned at the 3-position, can then project into solvent-exposed regions or nearby pockets, where it can fine-tune solubility, improve metabolic stability, and potentially form additional hydrogen bonds to enhance binding affinity.

Workflow for Kinase Inhibitor Development

The following diagram illustrates a conceptual workflow for utilizing this compound in a kinase inhibitor discovery program.

Caption: Drug discovery workflow using the target scaffold.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol provides a representative method for derivatizing this compound via a Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern medicinal chemistry for forming C-C bonds.

Objective: To synthesize 4-Aryl-3-(difluoromethoxy)aniline derivatives for structure-activity relationship (SAR) studies.

Materials:

-

This compound

-

Arylboronic acid (e.g., Phenylboronic acid)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

-

Base (e.g., K₂CO₃ or Cs₂CO₃)

-

Solvent system (e.g., 1,4-Dioxane and Water)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and the base (2.0 eq).

-

Causality: The excess boronic acid ensures complete consumption of the starting aniline. The base is crucial for the transmetalation step of the catalytic cycle.

-

-

Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., Argon) for 10-15 minutes. This is critical to prevent the oxidation and deactivation of the palladium catalyst.

-

Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent system (e.g., Dioxane/H₂O, 4:1 ratio). Finally, add the palladium catalyst (0.05 eq).

-

Causality: A mixture of an organic solvent and water is often optimal for dissolving both the organic reactants and the inorganic base. A low catalyst loading is typical for efficient coupling reactions.

-

-

Heating and Monitoring: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and then brine. The organic layer contains the desired product.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the pure 4-Aryl-3-(difluoromethoxy)aniline derivative.

Visualizing the Suzuki-Miyaura Reaction

The following diagram outlines the key steps of the Suzuki-Miyaura coupling reaction described in the protocol.

Caption: Key components of the Suzuki-Miyaura coupling protocol.

Conclusion

This compound is a powerful and versatile building block for modern medicinal chemistry. It provides an elegant solution for drug discovery challenges by embedding desirable pharmacokinetic properties through its difluoromethoxy group while offering a synthetically tractable core for rapid library synthesis and lead optimization via its bromoaniline scaffold. Its potential is particularly evident in the highly competitive field of kinase inhibitor development, where the continuous need for novel, potent, and selective agents drives the demand for innovative chemical starting points. As researchers continue to push the boundaries of molecular design, the strategic application of scaffolds like this compound will be instrumental in creating the next generation of effective and safe therapeutics.

References

- The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry. (n.d.). BenchChem.

- What is the role of bioisosterism in drug design? (2025, May 21). Patsnap Synapse.

- The Role of Difluoroethoxybenzene in Modern Pharmaceutical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- Bioisosteric Replacements. (n.d.). Chem-Space.

- Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. (2025, March 24). In-depth review.

- Singh, N., & Pandey, J. (2021, September 2). Use of Bioisosteric Functional Group Replacements or Modifications for Improved Environmental Health. In Medicinal and Environmental Chemistry: Experimental Advances and Simulations (Part II) (pp. 198-219).

- Bioisosteres that influence metabolism. (n.d.). Hypha Discovery Blogs.

- A Comparative Guide to the Efficacy of Kinase Inhibitors Derived from Bromo-(Trifluoromethyl)aniline Isomers. (n.d.). BenchChem.

- Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. (n.d.). Journal of Medicinal Chemistry - ACS Publications.

- Application Notes and Protocols: 2-Bromo-5-methylpyridin-4-amine in the Synthesis of Kinase Inhibitors. (n.d.). BenchChem.

- Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. (2021, October 8). Journal of Medicinal Chemistry - ACS Publications.

- The Power of Fluorine: Applications of 4-Bromo-3-(trifluoromethyl)aniline in Innovation. (2025, October 14). NINGBO INNO PHARMCHEM CO.,LTD.

- 4-Bromoaniline: properties, applications and safety. (2023, November 13). ChemicalBook.

- Preparation of 4-bromoaniline derivatives. (n.d.). Google Patents.

- 4-Bromoaniline: synthesis and applications in organic synthesis. (2023, December 18). Chemicalbook.

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. What is the role of bioisosterism in drug design? [synapse.patsnap.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. chem-space.com [chem-space.com]

- 7. drughunter.com [drughunter.com]

- 8. benthamdirect.com [benthamdirect.com]

- 9. hyphadiscovery.com [hyphadiscovery.com]

- 10. 4-Bromoaniline: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 11. US6388135B1 - Preparation of 4-bromoaniline derivatives - Google Patents [patents.google.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. 4-Bromoaniline: synthesis and applications in organic synthesis_Chemicalbook [chemicalbook.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pubs.acs.org [pubs.acs.org]

"4-Bromo-3-(difluoromethoxy)aniline" as a building block in organic synthesis

. ## A Core Building Block for Modern Synthesis: A Technical Guide to 4-Bromo-3-(difluoromethoxy)aniline

Introduction: Unveiling a Versatile Synthetic Intermediate

In the landscape of modern organic synthesis and medicinal chemistry, the strategic incorporation of fluorine-containing moieties has become a paramount tool for modulating the physicochemical and pharmacokinetic properties of novel molecules. Among the array of fluorinated building blocks, This compound has emerged as a particularly valuable and versatile intermediate. Its unique trifunctional architecture—a nucleophilic aniline, a synthetically tractable aryl bromide, and the influential difluoromethoxy group—provides chemists with a powerful platform for the construction of complex molecular targets.

This technical guide offers an in-depth exploration of this compound, designed for researchers, scientists, and drug development professionals. We will delve into its fundamental properties, the strategic importance of its core functional groups, detailed synthetic protocols, and its applications as a cornerstone in the synthesis of pharmaceuticals and advanced materials.

Physicochemical and Structural Characteristics

A foundational understanding of a building block's properties is critical for its effective application in synthesis. The key characteristics of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 1261760-16-0 | [1] |

| Molecular Formula | C₇H₆BrF₂NO | [1] |

| Molecular Weight | 222.03 g/mol | [1] |

| Appearance | Off-white to light yellow solid (typical) | [2] |

| Purity | ≥95% (typical commercial grade) | [1] |

| Solubility | Soluble in common organic solvents like ethanol, acetone, and ethyl acetate; limited solubility in water.[2] |

The Difluoromethoxy Group: A Strategic Asset in Molecular Design

The difluoromethoxy (-OCF₂H) group is not merely a placeholder; it is a carefully chosen functional group that imparts a unique combination of properties, making it a superior choice over traditional methoxy (-OCH₃) or the more electron-withdrawing trifluoromethoxy (-OCF₃) groups in many applications.[3]

-

Modulated Lipophilicity : The -OCF₂H group increases lipophilicity, a critical factor for enhancing membrane permeability and improving the absorption, distribution, metabolism, and excretion (ADMET) profile of drug candidates.[4][5] This can lead to better bioavailability and efficacy.

-

Metabolic Stability : The strong carbon-fluorine bonds in the difluoromethoxy group enhance metabolic stability by blocking sites susceptible to enzymatic oxidation, a common metabolic pathway for aryl ethers.[4][6] This can result in a longer drug half-life and potentially reduced dosing frequency.[4]

-

Hydrogen Bond Donor : Uniquely among polyfluorinated ether groups, the hydrogen atom of the -OCF₂H moiety can act as a weak hydrogen bond donor.[5] This provides an additional point of interaction with biological targets like protein active sites, potentially increasing binding affinity and selectivity.

-

Bioisosterism : The difluoromethoxy group can serve as a bioisostere for other functional groups such as hydroxyl, mercapto, or amino groups, allowing for the fine-tuning of a molecule's properties while maintaining its core biological activity.[6]

Synthetic Pathways and Transformations

The synthetic utility of this compound stems from the distinct reactivity of its two primary functional handles: the bromine atom and the amino group.

Synthesis of the Building Block

While multiple synthetic routes exist, a common strategy involves a multi-step sequence starting from a readily available substituted nitrophenol. The workflow generally includes the introduction of the difluoromethoxy group, followed by bromination and subsequent reduction of the nitro group to the target aniline.

Caption: General synthetic workflow for this compound.

Transformations Involving the Bromine Atom: Cross-Coupling Reactions

The aryl bromide functionality is a cornerstone of modern synthetic chemistry, serving as an excellent handle for palladium-catalyzed cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds.[7][8] The Suzuki-Miyaura coupling, in particular, is a robust and widely used method for this purpose.[7]

Caption: Workflow for Suzuki-Miyaura cross-coupling.

Field-Proven Protocol: Suzuki-Miyaura Coupling

This protocol provides a reliable, self-validating system for the coupling of this compound with a generic arylboronic acid.

-

Inert Atmosphere: To an oven-dried Schlenk flask, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and potassium carbonate (2.5 eq.).

-

Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq.).

-

Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times. Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1 v/v).

-

Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously until the starting material is consumed, as monitored by TLC or LC-MS.

-

Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired biaryl product.

Rationale: The use of an inert atmosphere and degassed solvents is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst. The base is required to activate the boronic acid for transmetalation to the palladium center.[9]

Transformations Involving the Amino Group: Amide Bond Formation

The aniline moiety is a versatile nucleophile, readily participating in reactions such as acylation to form stable amide bonds. This is a fundamental transformation in the synthesis of a vast number of pharmaceuticals.

Field-Proven Protocol: Amide Coupling with an Acid Chloride

-

Dissolution: Dissolve this compound (1.0 eq.) and a mild base, such as pyridine or triethylamine (1.5 eq.), in a suitable aprotic solvent (e.g., dichloromethane or THF) in a round-bottom flask.

-

Acylation: Cool the solution to 0 °C in an ice bath. Add the desired acid chloride (1.1 eq.) dropwise to the stirred solution.

-

Reaction: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

-

Work-up: Quench the reaction with water. Separate the organic layer, wash sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The resulting amide can be further purified by recrystallization or column chromatography if necessary.

Rationale: The base is essential to neutralize the HCl byproduct generated during the reaction, which would otherwise protonate the starting aniline, rendering it non-nucleophilic. Performing the initial addition at 0 °C helps to control the exothermic nature of the acylation.

Applications in Drug Discovery and Agrochemicals

The unique structural and electronic properties of this compound and its derivatives make them highly sought-after intermediates in the development of bioactive molecules.

-

Pharmaceuticals : The incorporation of the difluoromethoxy aniline core is a strategy to enhance the metabolic stability and cell permeability of drug candidates.[5][10] The ability to further functionalize the molecule via cross-coupling reactions allows for the rapid generation of libraries of compounds for structure-activity relationship (SAR) studies.

-

Agrochemicals : Similar to pharmaceuticals, the properties imparted by the difluoromethoxy group are beneficial in the design of modern pesticides and herbicides, leading to increased potency and environmental stability.[6] The trifluoromethoxy group, a close analogue, is found in several marketed agrochemicals, highlighting the importance of such fluorinated motifs.[10]

Safety and Handling

As with all halogenated anilines, this compound must be handled with appropriate care. While a specific, comprehensive safety datasheet for this exact compound is not widely published, data from structurally similar compounds provide essential guidance. Halogenated anilines are generally considered harmful if swallowed, harmful in contact with skin, and may cause skin, eye, and respiratory irritation.[11][12][13]

| Hazard Class | GHS Hazard Statement (Anticipated) |

| Acute Toxicity, Oral | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | H312: Harmful in contact with skin |

| Skin Irritation | H315: Causes skin irritation |

| Eye Irritation | H319: Causes serious eye irritation |

| STOT - Single Exposure | H335: May cause respiratory irritation |

Handling Precautions:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is more than just another chemical intermediate; it is a strategically designed building block that offers a confluence of desirable properties for modern synthetic challenges. The interplay between its aryl bromide and aniline functionalities provides a robust platform for diverse synthetic transformations, while the difluoromethoxy group offers a sophisticated tool for fine-tuning molecular properties crucial for drug discovery and materials science. By understanding the causality behind its reactivity and the strategic advantages of its structure, researchers can confidently leverage this powerful building block to accelerate the development of next-generation chemical entities.

References

-

AccelaChemBio. (n.d.). 1261760-16-0, 4-Bromo-3-(difluoromethyl)aniline. Retrieved from [Link]

- Google. (2025). 4-Bromo-3-(trifluoromethoxy)aniline: A Key Intermediate for Pharmaceutical and Materials Science Applications.

-

PubChem. (n.d.). 4-Bromo-3,5-difluoroaniline. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Power of Fluorination: Exploring Applications of 4-(Difluoromethoxy)aniline. Retrieved from [Link]

-

PubChem. (n.d.). 4-(Difluoromethoxy)aniline. Retrieved from [Link]

-

Aparicio-Puentes, E., et al. (2023). Difluoroalkylation of Anilines via Photoinduced Methods. The Journal of Organic Chemistry. Retrieved from [Link]

-

Ferreira, R. J., et al. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules. Retrieved from [Link]

-

Carboni, F., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews. Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromo-3-(trifluoromethyl)aniline. Retrieved from [Link]

-

Gámez-Valero, A., et al. (2020). Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. National Institutes of Health. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

The Journal of Organic Chemistry. (2023). Difluoroalkylation of Anilines via Photoinduced Methods. Retrieved from [Link]

-

YouTube. (2024). Conversion of Aniline to 4-Bromoaniline. Retrieved from [Link]

Sources

- 1. 1261760-16-0,4-Bromo-3-(difluoromethyl)aniline-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. 4-Bromoaniline: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. nbinno.com [nbinno.com]

- 5. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]

- 7. nbinno.com [nbinno.com]